1-Ethyl-3,5-diisopropylbenzene

Description

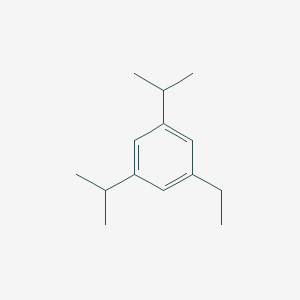

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-6-12-7-13(10(2)3)9-14(8-12)11(4)5/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKORYFZUHZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065864 | |

| Record name | 1-Ethyl-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15181-13-2 | |

| Record name | Benzene, 1-ethyl-3,5-diisopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethyl-3,5-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-3,5-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3,5-diisopropylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568KS5X838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3,5 Diisopropylbenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The initial step, which is rate-determining, involves the attack of the electron-rich aromatic ring on an electrophile (E+), disrupting the aromatic system to form a cyclohexadienyl cation, also known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu In the subsequent fast step, a proton is eliminated from the carbon atom bonded to the electrophile, restoring the stable aromatic ring. msu.edustudymind.co.uk

Influence of Alkyl Substituents on Ring Activation and Regioselectivity

The presence of alkyl groups on a benzene ring significantly influences the rate and regioselectivity of electrophilic aromatic substitution reactions. Alkyl groups, such as the ethyl and isopropyl groups in 1-Ethyl-3,5-diisopropylbenzene, are electron-donating substituents. msu.edu They activate the benzene ring towards electrophilic attack, making it more reactive than unsubstituted benzene. msu.eduembibe.com This activation stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading them to donate electron density through the sigma bond framework. This enriches the electron density of the ring, making it a more potent nucleophile.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the aromatic ring. This resonance-like effect further increases the electron density of the ring, particularly at the ortho and para positions. stackexchange.com

Due to these activating effects, all alkyl groups are classified as ortho, para-directors. libretexts.org In the case of this compound, the molecule possesses a high degree of symmetry. The three alkyl groups collectively activate the available positions for substitution (C2, C4, and C6).

Attack at C2 (or C6): This position is ortho to the ethyl group and one isopropyl group, and meta to the other isopropyl group.

Attack at C4: This position is para to the ethyl group and ortho to both isopropyl groups.

The directing effects of the three alkyl groups are cooperative, strongly favoring substitution at the C2, C4, and C6 positions. Substitution at the C4 position is often highly favored due to the powerful stabilizing influence of three alkyl groups (one para, two ortho) on the resulting arenium ion intermediate and potentially less steric hindrance compared to the C2/C6 positions. stackexchange.comaskthenerd.com The relative rates of nitration for different alkylbenzenes demonstrate this activating trend, though steric hindrance can sometimes temper reactivity. stackexchange.com

| Substituent Type | Electronic Effect | Influence on Ring | Directing Effect |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | +I (Inductive), Hyperconjugation | Activating | Ortho, Para |

| Isopropyl (-CH(CH₃)₂) | +I (Inductive), Hyperconjugation | Activating | Ortho, Para |

Formation and Stability of Reactive Intermediates (e.g., Carbocations, Arenium Ions)

The key reactive intermediate in electrophilic aromatic substitution is the arenium ion, a positively charged cyclohexadienyl cation. byjus.comwikipedia.org This intermediate is formed when the electrophile bonds to one of the carbon atoms of the benzene ring, utilizing a pair of pi electrons and temporarily breaking the ring's aromaticity. nextgurukul.inembibe.com The positive charge of the arenium ion is not localized on a single carbon but is delocalized across the ring through resonance, specifically at the positions ortho and para to the site of electrophilic attack. wikipedia.orglibretexts.org

The arenium ion is a transient species that rapidly undergoes deprotonation to restore the highly stable aromatic system. msu.edulibretexts.org The energetic advantage of reforming the aromatic ring is the driving force for substitution rather than addition. libretexts.org

| Intermediate | Description | Stabilization Mechanism |

|---|---|---|

| Arenium Ion (Sigma Complex) | A resonance-stabilized cyclohexadienyl cation formed by the attack of an electrophile on the benzene ring. wikipedia.org | Resonance delocalization of the positive charge; stabilization by electron-donating groups (e.g., alkyl groups) via induction and hyperconjugation. askthenerd.com |

| Carbocation | A general term for an ion with a positively charged carbon atom. The arenium ion is a specific type of carbocation. | Stabilized by adjacent alkyl groups and resonance. |

Oxidation Pathways and Product Characterization

The alkyl side chains of this compound are susceptible to oxidation, while the benzene ring itself is relatively resistant to strong oxidizing agents. pressbooks.pub The specific products formed depend on the reaction conditions and the oxidizing agents employed.

Controlled Oxidation to Hydroperoxides and Alcohols

Controlled oxidation, often using molecular oxygen (air) and a catalyst, can selectively target the benzylic positions of the alkyl groups. researchgate.net The benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. In this compound, there are two types of benzylic hydrogens: secondary hydrogens on the ethyl group and tertiary hydrogens on the isopropyl groups.

The tertiary C-H bonds of the isopropyl groups are generally more reactive towards radical abstraction than the secondary C-H bonds of the ethyl group. Consequently, autoxidation of this compound is expected to preferentially form hydroperoxides at the isopropyl positions. This process is commercially significant for related compounds like cumene (B47948) and diisopropylbenzene. researchgate.netgoogle.com The reaction typically proceeds via a free-radical chain mechanism, initiated by a radical initiator or catalyst, leading to the formation of 1-ethyl-3-(1-hydroperoxy-1-methylethyl)-5-isopropylbenzene and 1-ethyl-3,5-bis(1-hydroperoxy-1-methylethyl)benzene.

These hydroperoxides can then be reduced to the corresponding alcohols, such as 1-ethyl-3-(1-hydroxy-1-methylethyl)-5-isopropylbenzene. The oxidation of ethylbenzene (B125841), a similar compound, can yield 1-phenylethanol (B42297) as a product. nih.govresearchgate.net

Further Oxidation to Carboxylic Acids

Under more forceful oxidizing conditions, the alkyl side chains can be further oxidized to carboxylic acids. pressbooks.pubacs.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chains at the benzylic position and oxidize them to carboxyl groups (-COOH). pressbooks.pub Regardless of the original length of the alkyl chain (provided it has at least one benzylic hydrogen), it is typically converted to a carboxylic acid group attached directly to the ring.

Applying these conditions to this compound would be expected to yield 5-ethyl-isophthalic acid and eventually 1,3,5-benzenetricarboxylic acid upon complete oxidation of all three side chains. Some oxidation methods can be selective; for instance, controlled chromate (B82759) oxidation of ethyl-substituted aromatics can sometimes yield phenylacetic acids. acs.org Additionally, catalytic systems using H₂WO₄, H₃PO₄, and H₂O₂ have been used for the selective ring opening of polyaromatic compounds to form acids while preserving alkyl chains. cardiff.ac.ukrsc.org

| Reaction Type | Oxidizing Agent/Conditions | Primary Product(s) |

|---|---|---|

| Controlled Oxidation | O₂ (air), catalyst (e.g., NaOH, [C₄mim]OH) researchgate.netgoogle.com | Diisopropylbenzene hydroperoxides, alcohols |

| Strong Oxidation | KMnO₄, Na₂Cr₂O₇/H₂SO₄ pressbooks.pubacs.org | 5-Ethyl-isophthalic acid, 1,3,5-Benzenetricarboxylic acid |

Reduction Transformations and Saturated Analogue Synthesis

The aromatic ring of this compound can be reduced to its corresponding saturated cycloalkane derivative through catalytic hydrogenation. This transformation eliminates the aromatic pi system and converts the benzene ring into a cyclohexane (B81311) ring.

The synthesis of the saturated analogue, 1-Ethyl-3,5-diisopropylcyclohexane, typically involves reacting this compound with hydrogen gas (H₂) under pressure and in the presence of a metal catalyst. Common catalysts for this type of aromatic ring reduction include platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), often supported on carbon (e.g., Pd/C) or alumina. The reaction generally requires elevated temperatures and pressures to overcome the resonance stability of the aromatic ring. The product, 1-Ethyl-3,5-diisopropylcyclohexane, will be a mixture of cis and trans stereoisomers due to the creation of multiple stereocenters during the hydrogenation process.

Cross-Coupling Reactions Involving Substituted Benzene Intermediates

Cross-coupling reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. For a molecule like this compound, its derivatives can serve as intermediates in such reactions. For example, a halogenated version of the compound, such as 1-bromo-2-ethyl-4,6-diisopropylbenzene, could be used as a substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling harvard.edunih.gov.

The success of cross-coupling reactions involving intermediates derived from this compound is heavily influenced by the significant steric hindrance around the reaction center. The two isopropyl groups ortho to a potential reactive site (e.g., a halogen) would sterically shield it, making the oxidative addition step of the catalytic cycle challenging researchgate.net. Overcoming this steric impediment typically requires specialized catalytic systems. Research has shown that the use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst is crucial for promoting the coupling of sterically demanding aryl halides nih.govorganic-chemistry.orgrsc.org. Ligands such as those from the dialkylbiarylphosphine family or unique structures like AntPhos have been developed to facilitate reactions with di-ortho-substituted aryl halides, which would be analogous to derivatives of this compound nih.govrsc.org.

These advanced catalytic systems enhance the rate of both oxidative addition and reductive elimination, expanding the scope of possible coupling partners to include previously unreactive or challenging substrates like aryl chlorides and sterically encumbered systems nih.gov. The Suzuki-Miyaura reaction, for instance, could couple a halogenated this compound intermediate with an aryl or vinyl boronic acid to synthesize more complex molecular architectures harvard.edu. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve viable yields.

Table 2: Examples of Suzuki-Miyaura Coupling with Sterically Hindered Aryl Halides Data from analogous sterically hindered systems to illustrate potential reaction conditions.

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 95 |

| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 |

| 1-Bromo-2,6-dimethylbenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

Source: Data compiled from studies on sterically demanding Suzuki-Miyaura couplings rsc.org.

Theoretical and Experimental Studies of Reaction Kinetics and Thermodynamics

The activation energy (Eₐ) is a critical parameter in understanding the kinetics of chemical reactions involving this compound. Due to the stability of its aromatic ring, reactions such as catalytic hydrogenation have a significant activation energy barrier aklectures.com. Experimental determination of this value for this compound is not widely reported, but it can be estimated by examining data from similar, less complex alkylbenzenes.

For the gas-phase hydrogenation of benzene on various metal catalysts, apparent activation energies have been reported in the range of 41 to 81 kJ/mol researchgate.netresearchgate.net. Studies on the hydrogenation of ethylbenzene and isopropylbenzene on a nickel nanocatalyst found activation energies of 49.3 kJ/mol and 53.6 kJ/mol, respectively scispace.com. These values reflect the energy required to overcome the aromatic stabilization and initiate the addition of hydrogen. For this compound, it is anticipated that the activation energy for hydrogenation would be of a similar magnitude, though potentially higher due to the increased steric hindrance from the two isopropyl groups, which can impede optimal orientation of the molecule on the catalyst surface.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating activation barriers for elementary reaction steps. For instance, DFT studies on the hydrogenation of the benzene ring in indole (B1671886) on a Pt(111) surface calculated an activation energy of 1.14 eV (approximately 110 kJ/mol) for the first hydrogen addition, which is the rate-determining step mdpi.com. Such theoretical approaches could be applied to this compound to model its interaction with a catalyst surface and determine the activation energies for hydrogenation and other complex reactions.

Table 3: Apparent Activation Energies for Hydrogenation of Benzene and Related Alkylarenes Data from analogous compounds to provide context for the activation energy of this compound.

| Substrate | Catalyst | Phase | Apparent Activation Energy (Eₐ) (kJ/mol) |

|---|---|---|---|

| Benzene | Ni/C | Liquid | 61.5 |

| Benzene | Supported Pd | Gas | ~53 |

| Benzene | Pt | Liquid | 35.4 |

| Ethylbenzene | 15% Ni Nanoparticles | Gas | 49.3 |

| Isopropylbenzene | 15% Ni Nanoparticles | Gas | 53.6 |

Source: Data compiled from various kinetic studies of arene hydrogenation scispace.comresearchgate.net.

The thermodynamic stability of this compound is a key determinant of its reactivity. This stability is primarily derived from the resonance energy of the benzene ring, modified by the electronic effects of the alkyl substituents. The ethyl and isopropyl groups are electron-donating, which contributes to the stability of the aromatic ring through inductive effects and hyperconjugation nih.gov.

In addition to experimental methods, computational chemistry provides a robust avenue for assessing thermodynamic stability nih.gov. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict the gas-phase enthalpies of formation for organic molecules. These methods allow for a systematic study of how different substitution patterns on the benzene ring affect molecular stability. For this compound, computational models can calculate its ground-state energy and, by using appropriate isodesmic or homodesmotic reactions, determine a reliable value for its enthalpy of formation. This approach allows for comparison with other alkylbenzene isomers and helps to rationalize its reactivity in various chemical transformations.

Table 4: Standard Molar Enthalpies of Formation for Benzene and Related Alkylbenzenes (Gas Phase at 298.15 K) Thermodynamic data for related compounds to illustrate the effect of alkyl substitution on stability.

| Compound | Chemical Formula | ΔfH°(g) (kJ/mol) |

|---|---|---|

| Benzene | C₆H₆ | 82.9 ± 0.9 |

| Toluene | C₇H₈ | 50.4 ± 1.1 |

| Ethylbenzene | C₈H₁₀ | 29.9 ± 1.4 |

| o-Xylene | C₈H₁₀ | 19.0 ± 1.5 |

| m-Xylene | C₈H₁₀ | 17.2 ± 1.5 |

| p-Xylene | C₈H₁₀ | 18.0 ± 1.5 |

| 1,3-Diisopropylbenzene (B165221) | C₁₂H₁₈ | -48.5 (Estimated) |

Source: Data from the NIST Chemistry WebBook and computational studies nist.gov. The value for 1,3-Diisopropylbenzene is an estimated value from property calculation software.

Catalysis Science Applied to 1 Ethyl 3,5 Diisopropylbenzene and Alkylbenzene Transformations

Heterogeneous Catalyst Design and Optimization

The design of efficient heterogeneous catalysts is crucial for controlling the reaction pathways in alkylbenzene transformations, which can include alkylation, transalkylation, and cracking. The properties of the catalyst, such as its acidity, pore structure, and the nature of the active sites, play a pivotal role in determining the product distribution and reaction rates.

Heteropolyacids (HPAs), such as dodecatungstophosphoric acid (DTP), are superacids that have shown high catalytic activity in various acid-catalyzed reactions, including the alkylation of aromatics. When supported on high-surface-area materials like silica (B1680970) gel, their catalytic performance can be further enhanced.

For the synthesis of linear alkylbenzenes, which are structurally related to 1-ethyl-3,5-diisopropylbenzene, DTP supported on K-10 clay has been found to be an effective catalyst. In the liquid-phase alkylation of benzene (B151609) with 1-dodecene, a 20% w/w DTP/K-10 clay catalyst demonstrated high conversion with a favorable product distribution. The catalytic activity of such systems is influenced by the dispersion of the HPA on the support and the accessibility of the acid sites to the reactants.

Table 1: Comparison of Various Solid Acid Catalysts in the Alkylation of Benzene with 1-Dodecene

| Catalyst | Benzene:1-dodecene Molar Ratio | Conversion (%) |

| 20% DTP/K-10 clay | 10:1 | High |

| K-10 clay | 10:1 | Moderate |

| 20% DTP/Silica | 10:1 | Moderate |

| Sulphated zirconia | 10:1 | Low |

This table is generated based on findings from studies on linear alkylbenzene synthesis, providing a comparative view of catalyst performance.

The mechanism of benzene alkylation over such catalysts involves the protonation of the olefin to form a carbocation, which then attacks the benzene ring in an electrophilic substitution reaction. The strong Brønsted acidity of DTP facilitates the formation of the carbocation, thereby promoting the alkylation reaction.

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts in the petrochemical industry. Their catalytic properties can be tailored by modifying their composition, for instance, by ion-exchange with rare earth (RE) metals.

The introduction of rare earth cations, such as cerium (Ce) and lanthanum (La), into the zeolite framework can enhance the acidic properties and thermal stability of the catalyst. For instance, in the transalkylation of diisopropylbenzene (DIPB) with benzene to produce cumene (B47948), a Ce-modified Beta zeolite has shown increased activity and selectivity. The selectivity for cumene was found to increase with higher cerium loading, reaching a maximum of 83.82% at 573 K. scielo.br

Similarly, rare earth-exchanged H-Y zeolites have been employed for the alkylation of benzene with long-chain olefins. These catalysts exhibit strong Brønsted acidity due to the presence of the rare earth cations, which act as strong Lewis acids. acs.org This enhanced acidity promotes the desired alkylation reactions.

Table 2: Effect of Cerium Loading on Cumene Selectivity in the Transalkylation of 1,4-DIPB with Benzene over Modified Beta Zeolite

| Cerium Loading (wt%) | Cumene Selectivity (%) |

| 1 | 75 |

| 3 | 80 |

| 5 | 83.82 |

Data adapted from studies on the transalkylation of diisopropylbenzene, illustrating the impact of rare earth metal modification on catalytic performance. scielo.br

The enhanced performance of rare earth-modified zeolites can be attributed to the generation of new Brønsted acid sites and the modification of the existing ones, leading to a higher concentration of active sites for the alkylation and transalkylation reactions.

Zeolite-Based Catalysis

The unique properties of zeolites, including their uniform micropores, high surface area, and tunable acidity, make them highly effective catalysts for a variety of hydrocarbon transformations.

The structure of the zeolite, particularly its pore size and dimensionality, plays a crucial role in determining its catalytic activity and selectivity in alkylbenzene transformations. For the transalkylation of diisopropylbenzenes with benzene, large-pore zeolites like Beta, Y, and Mordenite are effective catalysts. researchgate.net The three-dimensional pore structure of Beta and Y zeolites allows for the diffusion of bulky reactants and products, which is essential for these reactions.

The acidity of the zeolite, which is related to the Si/Al ratio in its framework, is another critical parameter. A higher aluminum content generally leads to a higher concentration of Brønsted acid sites, which are the active centers for many alkylation and cracking reactions. However, an optimal acid site density is often required to balance activity and minimize unwanted side reactions like coking.

Shape selectivity is a unique feature of zeolite catalysis that arises from the confinement of reactants, products, and transition states within the zeolite pores. This can lead to the preferential formation of certain isomers. For instance, in the alkylation of toluene, the product distribution is influenced by the pore dimensions of the zeolite catalyst.

To overcome the diffusion limitations of conventional zeolites, hierarchical zeolites have been developed. These materials possess a secondary, larger pore system (mesopores or macropores) in addition to their intrinsic micropores. This hierarchical structure facilitates the transport of bulky molecules to and from the active sites located within the micropores.

In the catalytic cracking of 1,3,5-triisopropylbenzene (B165165), a molecule structurally similar to this compound, hierarchical H-Y zeolites created by dealumination have shown significantly enhanced performance compared to the parent microporous zeolite. qub.ac.ukqub.ac.uk The introduction of mesoporosity promoted deep cracking, leading to a five-fold increase in the production of cumene and benzene. qub.ac.uk

Table 3: Product Yields in the Catalytic Cracking of 1,3,5-Triisopropylbenzene over Parent and Hierarchical H-Y Zeolites

| Catalyst | Cumene Yield (mol%) | Benzene Yield (mol%) |

| Parent H-Y | 5 | 2 |

| Hierarchical H-Y (HNO₃ dealuminated) | 25 | 10 |

This table is based on research findings on the cracking of 1,3,5-triisopropylbenzene, demonstrating the superior performance of hierarchical zeolites. qub.ac.uk

Similarly, in the transalkylation of diisopropylbenzene with benzene, a hierarchical beta zeolite exhibited superior stability and higher conversion over a longer reaction time compared to a conventional beta zeolite. researchgate.net The enhanced diffusion in the hierarchical structure minimizes catalyst deactivation by reducing the residence time of bulky products within the zeolite crystals, thereby suppressing coke formation. researchgate.net

Catalyst Deactivation and Regeneration Studies

A significant challenge in the industrial application of zeolite catalysts for alkylbenzene transformations is their gradual deactivation over time. This loss of activity is primarily caused by the deposition of carbonaceous materials, commonly referred to as coke, on the active sites and within the pores of the zeolite.

In the transalkylation of diisopropylbenzenes, the formation of coke is often initiated by the polymerization of olefins that may be present as impurities or formed as byproducts. The bulky nature of the reactants and products in these reactions can also lead to the trapping of heavy, polyaromatic molecules within the zeolite's pore structure, leading to pore blockage and a reduction in catalyst activity. Studies on the transalkylation of diisopropylbenzene over conventional beta zeolite have shown a significant decrease in conversion over time, from 74% down to 29% after 32 hours on stream. In contrast, a hierarchical beta zeolite with meso/macropores maintained a conversion of over 60% under the same conditions, highlighting the importance of catalyst architecture in mitigating deactivation.

The deactivation of the catalyst necessitates periodic regeneration to restore its activity. The most common method for regenerating coked zeolites is controlled combustion of the coke deposits in a stream of air or a mixture of oxygen and an inert gas at elevated temperatures. However, this process must be carefully controlled to avoid excessive temperatures that could lead to irreversible damage to the zeolite structure, such as dealumination and loss of crystallinity.

Alternative regeneration methods are also being explored. For instance, regeneration using hydrogen at high temperatures can be effective in removing coke through hydrocracking, particularly when the catalyst is modified with a metal component like platinum. The table below provides a conceptual comparison of different regeneration methods for coked zeolite catalysts.

| Regeneration Method | Typical Temperature Range (°C) | Advantages | Disadvantages |

| Oxidative Regeneration (Air/O2) | 450-600 | Effective for complete coke removal. | Risk of hydrothermal damage and dealumination. |

| Hydrogenative Regeneration | 400-550 | Can be less damaging to the zeolite structure. | May be less effective for highly graphitic coke. |

| Solvent Extraction | Lower | Can remove soluble coke precursors. | Ineffective for insoluble, hard coke. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for providing atomic-level insights into molecular structure and dynamics. oup.comazom.com It is indispensable for the unambiguous structural confirmation of 1-Ethyl-3,5-diisopropylbenzene and for characterizing the catalysts often employed in its synthesis.

¹H and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques for determining the molecular structure of organic compounds. For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. This allows for the precise assignment of signals corresponding to the ethyl and isopropyl groups, as well as the aromatic protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the carbon skeleton and the substitution pattern on the benzene (B151609) ring. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, confirming the regioselectivity of the synthesis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 120 - 125 |

| Isopropyl CH | 2.8 - 3.0 (septet) | 34 - 36 |

| Ethyl CH₂ | 2.5 - 2.7 (quartet) | 28 - 30 |

| Isopropyl CH₃ | 1.2 - 1.3 (doublet) | 23 - 25 |

| Ethyl CH₃ | 1.1 - 1.2 (triplet) | 15 - 17 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR for Catalyst Physicochemical Properties (²⁹Si, ²⁷Al)

In the catalytic synthesis of alkylated benzenes like this compound, zeolites are frequently used as catalysts. azom.comlidsen.com Solid-state NMR (ssNMR) is a crucial technique for characterizing these heterogeneous catalysts, providing detailed information about their framework structure and active sites. oup.comazom.com

²⁷Al MAS NMR provides information about the coordination state of aluminum atoms in the zeolite. researchgate.netnih.gov It can differentiate between tetrahedral aluminum, which is part of the framework and is the source of Brønsted acidity, and octahedral aluminum, which may be extra-framework species. nih.gov Techniques like ²⁷Al Triple Quantum Magic Angle Spinning (3Q-MAS) NMR can provide higher resolution for distinguishing different aluminum sites. researchgate.net

Table 2: Application of Solid-State NMR in Zeolite Catalyst Characterization

| NMR Nucleus | Information Obtained | Significance |

|---|---|---|

| ²⁹Si | Silicon coordination environment (Si(nAl) units) | Determines Al distribution in the zeolite framework and structural integrity. researchgate.netnih.gov |

| ²⁷Al | Aluminum coordination (tetrahedral vs. octahedral) | Identifies framework Al (active sites) and extra-framework Al species. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is essential for the analysis of the reaction mixture during the synthesis of this compound.

The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. This allows for the separation of the desired product from starting materials, byproducts, and isomers. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the definitive identification of this compound and other products. The NIST Mass Spectrometry Data Center contains a reference mass spectrum for this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Catalyst Characterization

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, IR spectroscopy can confirm the presence of aromatic C-H bonds, aliphatic C-H bonds in the ethyl and isopropyl groups, and the characteristic aromatic ring vibrations.

In catalyst characterization, IR spectroscopy is used to study the nature of acid sites on zeolites. By adsorbing a probe molecule, such as pyridine, and analyzing the IR spectrum, it is possible to distinguish between Brønsted and Lewis acid sites and to quantify their strength and accessibility.

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis of Catalytic Materials

X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline structure of materials. In the context of the synthesis of this compound, XRD is used to analyze the zeolite catalysts. hitachi-hightech.com The XRD pattern of a zeolite provides information about its crystal structure, phase purity, and crystallinity. hitachi-hightech.com Any changes in the XRD pattern after the catalytic reaction can indicate structural changes or degradation of the catalyst. The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity, which is often correlated with catalytic activity and stability.

Microscopic Techniques (TEM, SEM) for Catalyst Morphology Studies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. hitachi-hightech.com

Scanning Electron Microscopy (SEM) provides images of the surface of the catalyst particles, revealing information about their size, shape, and surface texture. hitachi-hightech.comnih.gov This is important as the external surface area and morphology can influence the accessibility of the reactants to the active sites within the pores.

Transmission Electron Microscopy (TEM) offers higher resolution images and can provide information about the internal structure of the catalyst, including the arrangement of pores and the presence of any defects or deposited species. nih.govazonano.com High-resolution TEM can even be used to visualize the zeolite framework directly. nih.gov

Table 3: Summary of Analytical Techniques for this compound and its Synthesis

| Technique | Application for this compound | Application for Catalyst |

|---|---|---|

| NMR | Structural elucidation, regioselectivity confirmation. | Framework analysis (²⁹Si, ²⁷Al), active site characterization. oup.comazom.com |

| GC-MS | Product identification, purity assessment, reaction monitoring. | N/A |

| IR | Functional group identification. | Acid site characterization (Brønsted vs. Lewis). |

| XRD | N/A | Crystallinity, phase purity, structural integrity. hitachi-hightech.com |

| SEM/TEM | N/A | Morphology, particle size, internal structure analysis. hitachi-hightech.comnih.gov |

Gas Adsorption Studies for Porosity and Surface Area Determination of Catalysts

No specific studies utilizing this compound as a probe molecule for gas adsorption studies to determine the porosity and surface area of catalysts were found in the reviewed literature.

Spectroscopic Investigations of Intermolecular Interactions and Crystal Packing

No dedicated spectroscopic investigations detailing the intermolecular interactions and crystal packing of this compound were identified in the available scientific resources.

Theoretical and Computational Chemistry in 1 Ethyl 3,5 Diisopropylbenzene Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-Ethyl-3,5-diisopropylbenzene.

Prediction of Gibbs Free Energy and Reaction Feasibility

DFT calculations are instrumental in determining the thermodynamic properties of molecules. The standard Gibbs free energy of formation (ΔG°f) for this compound has been calculated, providing a key indicator of its thermodynamic stability under standard conditions. One computational method suggests a value of 155.27 kJ/mol for the standard Gibbs free energy of formation. This value, obtained through computational chemistry, is crucial for predicting the feasibility and spontaneity of chemical reactions involving this compound. For instance, a negative Gibbs free energy change (ΔG) for a reaction indicates a spontaneous process, while a positive value suggests a non-spontaneous one.

The thermodynamic stability of this compound can be further assessed and compared with experimental data using DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p).

Understanding Molecular Sieving Effects at the Quantum Level

Quantum effects, such as tunneling and zero-point energy, can significantly influence the diffusion of molecules through nanoporous materials. For instance, in the case of hydrogen isotopes, quantum effects can lead to a "reverse kinetic sieving" where the heavier isotope diffuses faster. While these effects are more pronounced for lighter molecules, the quantum mechanical nature of molecular interactions governs the passage of any molecule through a confined space. Understanding these quantum-level interactions is crucial for designing selective separation processes and catalysts.

Molecular Dynamics Simulations for Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations offer a dynamic perspective on chemical processes, allowing researchers to observe the motion of atoms and molecules over time. This approach is invaluable for elucidating complex reaction pathways and identifying transient intermediates that may be difficult to detect experimentally.

While specific MD simulation studies detailing the reaction pathways of this compound are not extensively documented, the principles of MD can be applied to understand its formation and subsequent reactions. For example, MD simulations can be used to model the alkylation of benzene (B151609) with ethylene (B1197577) and propylene (B89431), the precursors to this compound. Such simulations can reveal the step-by-step mechanism of the reaction, including the formation of carbocation intermediates and their interaction with the benzene ring. By tracking the trajectories of the reacting molecules, researchers can identify the most probable pathways leading to the formation of the final product and any potential side products.

Computational Modeling of Catalytic Systems and Active Sites

The synthesis of this compound is often carried out using solid acid catalysts, such as zeolites. Computational modeling plays a crucial role in understanding the catalytic activity and selectivity of these materials at the molecular level.

DFT calculations and other computational methods are employed to model the active sites within zeolite catalysts, which are typically Brønsted or Lewis acid sites. These models help in understanding how reactant molecules, such as benzene, ethylene, and propylene, interact with the active sites. For the alkylation of benzene, computational studies have investigated both the stepwise and concerted reaction mechanisms over various zeolite frameworks like H-BEA, H-ZSM-5, and H-MOR.

These studies reveal that the concerted pathway is often kinetically more favorable. The geometry and electronic properties of the active site, as well as the shape and size of the zeolite pores, play a critical role in determining the reaction mechanism and the distribution of products. For instance, the co-adsorption configurations of the reactants around the acid site can significantly influence the activation energy barrier of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or other properties. While specific QSAR studies focusing on the functional correlations of this compound are not widely reported, the principles of QSAR can be applied to predict its potential activities based on its structural features.

QSAR analyses of related benzene derivatives have been conducted to predict properties such as toxicity. These studies often utilize molecular descriptors that quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For example, the toxicity of substituted benzenes has been correlated with parameters like hydrophobicity (logP), electronic effects, and hydrogen bonding capabilities. Given the alkyl-substituted nature of this compound, its hydrophobicity would be a key descriptor in any QSAR model.

Theoretical Insights into Photophysical Phenomena in Related Derivatives

The study of how molecules interact with light is the domain of photophysics. Theoretical and computational methods are essential for understanding the electronic transitions and excited-state properties that govern these phenomena.

While specific theoretical studies on the photophysical properties of this compound are limited, research on other substituted benzenes provides a framework for understanding its potential behavior. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption and emission spectra of molecules. These calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., π→π* transitions).

Synthesis and Research Applications of Derivatives and Analogues of 1 Ethyl 3,5 Diisopropylbenzene

Functionalization of the Aromatic Ring System

The core benzene (B151609) ring of 1-ethyl-3,5-diisopropylbenzene is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing ethyl and isopropyl groups are activating and ortho-, para-directing. Given the 1,3,5-substitution pattern, the remaining hydrogen atoms at the 2, 4, and 6 positions are all activated and sterically hindered to varying degrees, which influences the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic halogenation. The significant steric bulk of the two isopropyl groups would be expected to direct incoming electrophiles to the position between the ethyl and an isopropyl group, though reaction conditions can be tailored to influence outcomes. Related studies on the synthesis of halogenated and methoxy (B1213986) ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates demonstrate the feasibility of introducing halogens onto substituted benzene rings researchgate.net.

Nitration: Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, this reaction would yield 1-ethyl-2-nitro-3,5-diisopropylbenzene. The electron-donating nature of the alkyl groups facilitates this substitution. Research on the nitration of ethylbenzene (B125841) using nitric acid on silica (B1680970) gel shows that the reaction can proceed smoothly at room temperature to give high yields of nitrated products researchgate.net. Similarly, studies on the nitration of 1,3,5-trimethoxybenzene (B48636) have been conducted to produce trinitro derivatives, highlighting methods for introducing multiple nitro groups to a 1,3,5-substituted ring researchgate.net.

Sulfonation: Sulfonation introduces a sulfonic acid group (–SO₃H) to the aromatic ring. This reaction is typically reversible. The steric hindrance from the isopropyl groups would play a significant role in the position of substitution. Derivatives such as triisopropylbenzene (B8360398) sulfonyl chloride are valuable intermediates in the synthesis of specialized electronic chemicals sararesearch.com.

Structural Modifications of Alkyl Chains

Altering the structure of the ethyl and isopropyl side chains can modulate the molecule's steric and electronic properties, which in turn affects its chemical behavior and potential applications.

The reactivity of this compound and its derivatives is governed by the interplay of steric and electronic effects from its alkyl substituents.

Electronic Effects: Both ethyl and isopropyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution. Studies on the grafting of aryl radicals to surfaces have shown that electron-donating groups can lead to a higher degree of functionalization compared to electron-withdrawing groups nih.gov. This suggests the activated ring of this compound would be highly reactive.

Steric Effects: The size and branching of the alkyl groups create steric hindrance, which can influence reaction rates and regioselectivity. The isopropyl groups are significantly bulkier than the ethyl group. This steric crowding can protect the aromatic ring from certain reactions or direct incoming reagents to less hindered positions. Research has shown that steric effects are highly specific to the reaction environment and that a universal scale for these effects is not feasible rsc.org. In some cases, the combined steric hindrance of multiple alkyl groups can almost completely suppress competing side reactions like cyclization, favoring desired rearrangement pathways mdpi.com.

| Alkyl Group | Structure | Relative Steric Bulk | Electronic Effect |

|---|---|---|---|

| Ethyl | -CH₂CH₃ | Moderate | Electron-donating (Inductive) |

| Isopropyl | -CH(CH₃)₂ | High | Electron-donating (Inductive) |

Derivatives with Extended Conjugation or Complex Architectures

Using this compound as a building block, larger molecules with extended π-systems or complex three-dimensional structures can be synthesized. These derivatives are of interest in materials science and supramolecular chemistry. For instance, related 1,3,5-substituted compounds like 1,3,5-triethynylbenzene (B1295396) are used as precursors in the synthesis of larger dendritic structures, such as 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene, via modified Sonogashira coupling reactions researchgate.net. Another classical approach to building polycyclic aromatic hydrocarbons from a benzene core is the Haworth synthesis, which involves sequential Friedel-Crafts acylation and reduction steps wikipedia.org. Such strategies could be adapted to create novel materials from functionalized this compound.

Research into Phosphorus Derivatives and Organometallic Complexes

The introduction of phosphorus-containing functional groups or the use of the molecule as a ligand in organometallic chemistry opens up applications in catalysis and materials science. For example, the related compound 1,3-diisopropylbenzene (B165221) has been used as a starting material in the synthesis of benzene-1,3,5-triphosphonic acid fishersci.ca. The bulky and electron-rich nature of the this compound framework makes it an attractive candidate for a ligand in organometallic complexes. The steric bulk provided by the isopropyl groups can create a specific coordination environment around a metal center, influencing the selectivity and activity of catalysts. This is analogous to how 1,3,5-triisopropylbenzene (B165165) serves as a precursor for specialized ligands like Bret Phos and X-Phos sararesearch.com.

Synthesis and Study of Related Di- and Triisopropylbenzenes and Their Derivatives

The study of di- and triisopropylbenzenes provides valuable context for understanding the synthesis and properties of this compound. These related compounds are often produced as by-products or synthesized as primary targets in industrial alkylation processes.

Diisopropylbenzenes (DIPB): These exist as ortho-, meta-, and para-isomers. The m- and p-isomers are of particular industrial interest. They are typically synthesized through the alkylation of benzene or cumene (B47948) with propylene (B89431) using a catalyst nih.govgoogle.com. The transalkylation of DIPB isomers is an important reaction for converting less valuable products into cumene, which is in higher demand ejaet.com. The thermodynamically more stable m-isomer can be isomerized to the p-isomer, or vice-versa, depending on the desired product and catalytic conditions google.comchemicalbook.com.

1,3,5-Triisopropylbenzene (TIPB): This highly symmetric molecule is known for its exceptional thermal stability and significant steric bulk sararesearch.com. It can be synthesized by the alkylation of benzene with propylene using ionic liquids as catalysts researchgate.net. It is widely used as a specialty solvent and as a building block for complex molecules, including ligands and polymers sararesearch.comchemimpex.com. Its structure, featuring three bulky isopropyl groups, makes it a useful steric control agent in organic reactions sararesearch.com.

| Compound | Common Precursors | Reaction Type | Key Features |

|---|---|---|---|

| 1,3-Diisopropylbenzene | Benzene, Propylene | Friedel-Crafts Alkylation nih.gov | Intermediate for stabilizers and polymers ejaet.com |

| 1,4-Diisopropylbenzene | Cumene, Propylene | Alkylation, Isomerization google.comchemicalbook.com | Can be synthesized to high purity chemicalbook.com |

| 1,3,5-Triisopropylbenzene | Benzene, Propylene | Friedel-Crafts Alkylation researchgate.net | Used as a bulky ligand precursor and stable solvent sararesearch.comchemimpex.com |

Emerging Research Applications of 1 Ethyl 3,5 Diisopropylbenzene

Precursor Chemistry in the Synthesis of Complex Organic Molecules

In the field of organic synthesis, the strategic construction of complex molecules from simpler, well-defined starting materials is fundamental. 1-Ethyl-3,5-diisopropylbenzene serves as a valuable precursor, or building block, owing to its specific substitution pattern. The bulky isopropyl groups and the ethyl group on the benzene (B151609) ring can influence the reactivity and selectivity of chemical transformations.

Researchers explore synthetic routes such as Friedel-Crafts alkylation to introduce these alkyl groups onto aromatic rings, highlighting the compound's role as a structural motif. Its sterically hindered nature is a significant factor in directing the outcomes of subsequent reactions. Furthermore, the substituted benzene core can be used in designing bulky ligands for catalysis, where the steric hindrance can enhance the selectivity of catalytic processes like C-H activation.

Research into Advanced Materials Applications

The unique molecular architecture of this compound makes it a candidate for investigation in materials science, particularly in the development of novel polymers and functional materials.

Intermediate in Polymer and Resin Research

In polymer chemistry, an intermediate is a molecule that is formed from the reactants and reacts further to create the final product. The structure of this compound allows it to be chemically modified and then incorporated into larger polymer chains. Research in this area focuses on using it as a foundational piece to build more complex structures like dendrimers or cross-linked polymers, where its incorporation is studied for its potential to enhance properties such as thermal stability.

Monomer in Specialty Polymer Development (e.g., Polyimides)

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. While not a monomer in its native state, this compound can be chemically converted into a bifunctional derivative, such as a diamine or a dianhydride. These derivatives can then act as monomers in the synthesis of high-performance polymers like polyimides. The bulky, non-polar alkyl groups originating from the this compound core can be strategically used to modify the properties of the resulting polymer, potentially improving its solubility, lowering its dielectric constant, or altering its thermal characteristics.

Role in Light Conversion Agent Research for Functional Materials

Functional materials designed for light conversion are critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. Research in this domain investigates how aromatic structures can be modified to absorb light at one wavelength and emit it at another. While direct research on this compound as a light conversion agent is not extensively documented, its aromatic core serves as a potential scaffold. Scientists can attach chromophoric (light-absorbing) and luminescent groups to the benzene ring. The ethyl and isopropyl substituents could then be used to fine-tune the photophysical properties of the resulting material, influencing its brightness, color, and efficiency by controlling intermolecular interactions in the solid state.

Bioanalytical Research and Metabolomic Profiling

The study of volatile organic compounds (VOCs) in biological systems is a growing field for disease diagnosis and monitoring metabolic processes.

Identification in Volatile Organic Compound (VOC) Analyses of Biological Systems

Volatile organic compounds (VOCs) are chemicals that have a high vapor pressure at room temperature, meaning they evaporate easily. These compounds are present in biological samples like breath, blood, and urine and can provide insights into an individual's health. Alkylbenzenes, the class of compounds to which this compound belongs, are frequently identified in VOC analyses.

Exploration as a Metabolite or Biomarker in Biological Systems

The investigation of endogenous and exogenous volatile organic compounds (VOCs) in human breath is a burgeoning field of non-invasive diagnostics. nih.govyale.edu VOCs are products of metabolic processes and can be indicative of normal physiological states or pathological conditions, such as cancer or metabolic disorders. nih.govmdpi.com Alkylbenzenes, a class of aromatic hydrocarbons to which this compound belongs, are among the many compounds that have been identified in exhaled breath. nih.govnih.gov

Research into breath biomarkers has identified various benzene derivatives as potentially significant in distinguishing between healthy individuals and those with lung cancer. nih.gov While specific studies focusing exclusively on this compound as a definitive biomarker are not prominent, the detection of related compounds suggests a potential area for future exploration. The analysis of VOCs is complex, with hundreds of compounds present in a single breath sample, and their origins can be either from internal metabolic activity (endogenous) or from external sources like diet or environmental exposure (exogenous). yale.edu

The general approach involves collecting breath samples and analyzing their chemical composition using techniques like gas chromatography and mass spectroscopy. nih.gov Studies have successfully used combinations of VOCs to create a "breathprint" that can help identify diseases. nih.gov For instance, a combination of 22 VOCs, including various alkanes and benzene derivatives, was able to discriminate between patients with and without lung cancer. nih.gov The potential for this compound to be included in such diagnostic profiles remains a subject for further scientific inquiry.

Table 1: Examples of Volatile Organic Compound (VOC) Biomarkers Investigated in Breath Analysis

| Compound Class | Specific Compound Example | Associated Condition (in research studies) |

| Alkanes | Pentane | Oxidative Stress, Lung Cancer |

| Benzene Derivatives | Benzene | Smoking, Lung Cancer |

| Furans | 2,5-dimethylfuran | Cigarette Smoke Exposure |

| Alcohols | Propanol | Lung Cancer |

| Ketones | Acetone | Lung Cancer |

Applications in Specialty Chemical Synthesis and Catalysis

This compound serves as a functional building block and a subject of interest in the fields of specialty chemical synthesis and catalysis. Its highly substituted, sterically hindered structure makes it a candidate for specific applications where molecular architecture is key.

In chemical synthesis, compounds like this compound are typically produced via Friedel-Crafts alkylation reactions, where ethyl and isopropyl groups are added to a benzene ring. This process is fundamental in the production of various alkylbenzenes, including ethylbenzene (B125841) and cumene (B47948), which are major industrial commodities. researchgate.net The synthesis of asymmetrically substituted benzenes such as this compound requires careful control of reaction conditions to achieve the desired regioselectivity.

The steric bulk provided by the two isopropyl groups and the ethyl group influences the compound's reactivity and its potential applications. One emerging area of interest is its use in ligand design for catalysis. The bulky structure can be leveraged to create ligands for metal complexes (e.g., palladium complexes) used in C-H activation or cross-coupling reactions. The steric hindrance can enhance the selectivity of the catalyst by directing the reaction to a specific site on a substrate molecule.

Furthermore, this compound can be a precursor for creating more complex molecules or functional materials. For example, it could be incorporated into dendrimers or cross-linked polymers to enhance properties like thermal stability. Its structural similarity to other polyisopropylbenzenes, such as 1,3,5-triisopropylbenzene (B165165), suggests its potential use in studies of catalytic cracking—a process vital for converting high molecular weight hydrocarbons into more valuable products. researchgate.net

Table 2: Potential and Studied Applications in Chemical Synthesis

| Application Area | Role of this compound or Related Compounds | Relevant Chemical Process |

| Catalysis | Precursor for bulky ligands | Metal-catalyzed cross-coupling, C-H activation |

| Polymer Science | Monomer or building block | Synthesis of dendrimers or specialty polymers |

| Process Chemistry | Model compound for reaction studies | Catalytic cracking, alkylation |

| Intermediate Synthesis | Starting material for functionalized derivatives | Electrophilic substitution, oxidation |

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis Routes for 1-Ethyl-3,5-diisopropylbenzene

Traditional synthesis of alkylbenzenes often relies on Friedel-Crafts alkylation, which historically employs environmentally challenging catalysts like aluminum chloride (AlCl₃) and liquid acids such as hydrofluoric acid (HF). nih.govresearchgate.net Future research is intensely focused on developing greener and more sustainable synthetic methodologies.

A primary direction is the replacement of hazardous alkylating agents and catalysts. Instead of using alkyl halides, which generate stoichiometric waste, research is moving towards the use of alcohols (ethanol and isopropanol) as alkylating agents, with water being the only byproduct. researchgate.netbeilstein-journals.org This approach aligns with the principles of green chemistry by improving atom economy and reducing hazardous waste streams. rsc.org

Furthermore, the utilization of bio-based feedstocks represents a significant leap towards sustainability. The production of aromatics from renewable resources, such as lignocellulosic biomass, is an emerging field. kit.eduresearchgate.netnih.gov Future pathways could involve the direct synthesis of this compound from bio-derived benzene (B151609), bio-ethanol, and bio-isopropanol, drastically reducing the carbon footprint of the process. nih.govrenewable-carbon.eursc.orgchemistryworld.com Research into catalytic systems that can efficiently convert these renewable feedstocks is paramount.

Table 1: Comparison of Synthetic Routes for Alkylbenzenes

| Feature | Traditional Friedel-Crafts Alkylation | Future Sustainable Routes |

|---|---|---|

| Alkylating Agent | Alkyl Halides | Alcohols (e.g., Ethanol, Isopropanol) |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃), Liquid acids (e.g., HF) | Heterogeneous solid acids (e.g., Zeolites, Clays), Benign Brønsted acids |

| Byproducts | Halogenated waste, Acidic sludge | Water |

| Feedstock Source | Fossil fuels | Renewable biomass (e.g., Lignin, Sugars) |

| Environmental Impact | High (corrosive, toxic waste) | Low (benign byproducts, reduced carbon footprint) |

Advanced Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of a specific polysubstituted isomer like this compound is challenging due to competing side reactions, including the formation of other isomers (ortho, para) and polyalkylation. libretexts.org Future catalyst development is centered on achieving high selectivity and efficiency.

Solid acid catalysts, particularly zeolites, are at the forefront of this research. etsu.edu Zeolites offer distinct advantages due to their well-defined microporous structures, which can impart shape selectivity. illinois.eduumass.edu Research will focus on designing zeolites with specific pore architectures and active site distributions that favor the formation of the 1,3,5-trisubstituted product. This "restricted transition state selectivity" can prevent the formation of bulkier isomers within the zeolite's channels. illinois.edu For instance, medium-pore zeolites like ZSM-5 have demonstrated high selectivity in other alkylation reactions and could be tailored for this specific synthesis. illinois.edusci-hub.se

Key areas for future catalyst research include:

Hierarchical Zeolites: Developing zeolites with both micropores and mesopores to improve diffusion of bulky reactants and products, thus enhancing catalyst lifetime and stability. sci-hub.se

Functionalized Catalysts: Modifying catalysts with different metals or functional groups to tune acidity and improve activity under milder reaction conditions. etsu.edu

Nanocrystalline Zeolites: Utilizing nanocrystals to increase the external surface area and accessibility of active sites, potentially improving reaction rates.

Table 2: Advanced Catalysts for Selective Alkylation

| Catalyst Type | Key Features | Research Objective for this compound Synthesis |

|---|---|---|

| Zeolites (e.g., ZSM-5, Beta) | Shape-selective micropores, strong acid sites. | Tailor pore size and acidity to maximize formation of the 1,3,5-isomer and prevent over-alkylation. |

| Mesoporous Silica (B1680970) (e.g., MCM-41) | Large, uniform pores, high surface area. | Serve as supports for active catalytic species, improving reactant accessibility. |

| Solid Superacids | Extremely high acidity. | Achieve high catalytic activity at lower temperatures, potentially improving energy efficiency. etsu.edu |

| Functionalized Clays | Low cost, environmentally benign. | Enhance acidity and stability for use as a green catalyst alternative. etsu.edu |

Elucidation of Complex Mechanistic Pathways through Multiscale Modeling

The sequential ethylation and di-isopropylation of a benzene ring involves a complex network of competing electrophilic aromatic substitution reactions. A deep understanding of these mechanistic pathways is crucial for optimizing reaction conditions and catalyst design. Future research will heavily rely on computational chemistry and multiscale modeling to unravel these complexities.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.netnih.gov Future studies will likely employ DFT to:

Calculate Transition State Energies: Determine the activation barriers for the formation of different isomers (ortho, meta, para) and for subsequent alkylation steps. This can help predict the kinetic and thermodynamic product distributions. figshare.comacs.org

Model Catalyst-Substrate Interactions: Simulate how reactant molecules interact with the active sites within a catalyst's pores, providing insights into the origins of shape selectivity.

Predict Regioselectivity: Analyze the stability of the intermediate carbocation species (σ-complexes) to predict the most likely sites for electrophilic attack on the substituted benzene ring. acs.orgnih.gov

By combining quantum mechanical calculations for the reaction core with classical molecular dynamics for the surrounding environment (e.g., solvent or catalyst framework), multiscale models can provide a more realistic picture of the entire catalytic process. This computational approach will accelerate the rational design of new catalysts and the optimization of synthesis protocols, reducing the need for extensive empirical experimentation. researchgate.netacs.org

Exploration of Novel Research Applications for this compound and its Derivatives

While direct applications of this compound are not widespread, its unique 1,3,5-substitution pattern and the presence of bulky isopropyl groups make it an interesting scaffold for creating novel materials and functional molecules. walshmedicalmedia.comopenaccessjournals.com

Future research will likely focus on using this compound as a building block. For example, derivatives of 1,3,5-trialkylbenzenes are known to form liquid crystals and other self-assembling systems. nih.govacs.org The specific combination of ethyl and isopropyl groups in this compound could be exploited to fine-tune the properties of such materials.

Potential areas of exploration include:

Functional Polymers: After functionalization (e.g., through nitration, halogenation, or acylation), this compound could be polymerized to create specialty polymers with high thermal stability, specific solubility characteristics, or unique optical properties. researchgate.net

Porous Organic Frameworks: The rigid and symmetric nature of 1,3,5-trisubstituted benzenes makes them excellent candidates for linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). mdpi.com These materials have applications in gas storage, separation, and catalysis.

Star-Shaped Molecules: The C₃ symmetric core can be used as a central unit for synthesizing star-shaped molecules and dendrimers, which are of interest in materials science for applications in electronics and as fluorescent probes. researchgate.netsapub.org

Interdisciplinary Research Integrating Organic Chemistry, Materials Science, and Bioanalytics

The full potential of this compound and its derivatives will be unlocked through interdisciplinary collaboration.

Organic Chemistry and Materials Science: The synergy between synthetic organic chemistry and materials science is crucial. openaccessjournals.com Synthetic chemists can develop methods to precisely functionalize the aromatic ring or the alkyl side chains of this compound. Materials scientists can then investigate how these structural modifications influence the bulk properties of the resulting materials, such as polymers, liquid crystals, or porous networks. nih.govacs.orgresearchgate.net

Organic Chemistry and Bioanalytics: While more speculative, the unique hydrophobic and sterically hindered nature of this compound could be leveraged in bioanalytics. Derivatives could be designed as specific probes for nonpolar environments in biological systems or as internal standards in complex analytical mixtures. Further functionalization could introduce reporter groups (e.g., fluorophores) or binding moieties, creating tailored molecules for specific sensing or imaging applications. This avenue connects the precise control of organic synthesis with the complex challenges of biological analysis.

Q & A

Q. What are feasible synthetic routes for 1-Ethyl-3,5-diisopropylbenzene, and how can retrosynthetic analysis guide pathway selection?

Methodological Answer: Retrosynthetic analysis for this compound can leverage AI-driven tools (e.g., Template_relevance models) to predict viable routes, such as:

- Friedel-Crafts alkylation : Introducing ethyl and isopropyl groups via electrophilic substitution on benzene derivatives.

- Cross-coupling reactions : Using palladium-catalyzed Suzuki-Miyaura coupling with pre-functionalized aromatic intermediates.

Key considerations include steric hindrance from isopropyl groups and regioselectivity. Computational tools (e.g., Reaxys or Pistachio databases) help validate reaction feasibility and optimize conditions .

Q. How can researchers determine the thermodynamic stability of this compound?

Methodological Answer: Thermodynamic stability is assessed via:

- Calorimetry : Measure enthalpy of formation (ΔfH°) using bomb calorimetry, as demonstrated for analogs like 1-Chloro-3,5-diisopropylbenzene (ΔfH°liquid = 170.0 ± 4.2 kJ/mol) .

- Computational chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to estimate Gibbs free energy and compare with experimental data.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves (tested to EN 374), lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 4 acute toxicity) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can substituent effects (ethyl vs. isopropyl groups) on aromatic reactivity be systematically studied?

Methodological Answer:

- Hammett plots : Quantify electronic effects using substituent constants (σ) from reaction kinetics (e.g., nitration or halogenation rates).

- Steric parameter analysis : Measure Tolman cone angles or use XRD to assess spatial hindrance .

- Computational modeling : Compare charge distribution via Natural Bond Orbital (NBO) analysis in Gaussian or ORCA software.

Q. What strategies resolve contradictions in reaction yield data for derivatives of this compound?

Methodological Answer:

- Isotopic labeling : Track reaction pathways using deuterated analogs to identify side reactions.

- Multivariate analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

- Spectroscopic validation : Use in-situ NMR or IR to monitor intermediate formation and degradation.

Q. How can this compound be utilized in designing functional materials?

Methodological Answer:

- Ligand design : As a bulky ligand in catalysis (e.g., Pd complexes for C–H activation), leveraging steric effects to enhance selectivity .

- Polymer precursors : Incorporate into dendrimers or cross-linked polymers for thermal stability. Characterize via:

- XRD : Crystallinity analysis.

- TGA : Decomposition profiles under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.